1-Iodo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzene
Description
Properties
IUPAC Name |
1-iodo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F6IO2/c10-7(18-9(13,14)15)8(11,12)17-6-3-1-5(16)2-4-6/h1-4,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMWSJLZEAXXRQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC(C(OC(F)(F)F)F)(F)F)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F6IO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The target compound’s retrosynthetic breakdown suggests two primary disconnections: (1) the aromatic iodine substituent and (2) the 1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy side chain. The iodine atom’s introduction typically precedes or follows etherification, depending on the directing effects of intermediate functional groups. The ethoxy group’s synthesis demands careful fluorination and ether-bond formation, often leveraging fluorinated building blocks or late-stage fluorination strategies.
Ullmann-Type Ether Coupling with Copper Catalysis
Ullmann coupling remains a cornerstone for forming aryl ether bonds, particularly with electron-deficient substrates. Adapting protocols from 1-iodo-4-(trifluoromethoxy)benzene syntheses, the ethoxy group may be installed via copper-catalyzed coupling between 4-iodophenol and 1,1,2-trifluoro-2-(trifluoromethoxy)ethyl bromide.
Procedure :
A mixture of 4-iodophenol (1.0 equiv), 1,1,2-trifluoro-2-(trifluoromethoxy)ethyl bromide (1.2 equiv), copper(I) iodide (10 mol%), and cesium carbonate (2.0 equiv) in dimethyl sulfoxide is heated at 100°C under nitrogen for 36 hours. Post-reaction workup includes dilution with ethyl acetate, filtration through Celite®, and chromatographic purification.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 72–73% (analogous reactions) | |
| Catalyst System | CuI/Cs2CO3 | |
| Temperature | 100°C |
This method benefits from operational simplicity and compatibility with moisture-sensitive substrates, though the ethoxy precursor’s synthesis remains non-trivial.
Electron-deficient aryl iodides may undergo SNAr with alkoxide nucleophiles. For the target compound, the ethoxy group’s introduction necessitates a highly fluorinated ethoxide ion attacking 1,4-diiodobenzene at the para position.
Procedure :
1,4-Diiodobenzene is treated with sodium 1,1,2-trifluoro-2-(trifluoromethoxy)ethoxide in hexamethylphosphoramide (HMPA) at 120°C for 24 hours. The reaction’s success hinges on the aryl iodide’s activation by electron-withdrawing groups, though inherent deactivation by iodine may necessitate elevated temperatures.
Challenges :
- Low nucleophilicity of polyfluorinated ethoxides.
- Competing side reactions (e.g., elimination).
Mitsunobu Etherification
The Mitsunobu reaction offers a robust pathway for coupling alcohols to phenols under mild conditions. Applying this to 4-iodophenol and 1,1,2-trifluoro-2-(trifluoromethoxy)ethanol requires stoichiometric diethyl azodicarboxylate (DEAD) and triphenylphosphine.
Procedure :
4-Iodophenol, 1,1,2-trifluoro-2-(trifluoromethoxy)ethanol (1.5 equiv), DEAD (1.5 equiv), and triphenylphosphine (1.5 equiv) are stirred in tetrahydrofuran at 0°C to room temperature for 12 hours. Purification via silica chromatography isolates the product.
Limitations :
- High cost of reagents.
- Sensitivity of fluorinated alcohols to acidic byproducts.
Grignard Reagent-Mediated Alkoxylation
Grignard reagents can facilitate ether formation via reaction with aryl iodides under anhydrous conditions. For instance, a fluorinated Grignard reagent (e.g., CF2CF(OCH2CF3)MgBr) may displace iodide from 1,4-diiodobenzene.
Procedure :
1,4-Diiodobenzene is treated with CF2CF(OCH2CF3)MgBr in tetrahydrofuran at −78°C, followed by gradual warming to room temperature. The reaction mixture is quenched with saturated ammonium chloride and extracted into ethyl acetate.
Considerations :
- Grignard reagent stability.
- Competing aryl radical pathways.
Radical Trifluoromethylation and Iodination
Late-stage fluorination via radical pathways presents an alternative route. Photoinduced or thermally initiated radicals generated from iodobenzene derivatives may trap fluorinated fragments to assemble the ethoxy group.
Procedure :
4-Iodophenol, (trifluoromethoxy)trifluoroethylene, and a radical initiator (e.g., AIBN) are irradiated at 350 nm in acetonitrile. Subsequent iodination with N-iodosuccinimide (NIS) introduces the para iodine.
Advantages :
- Modular fluorination.
- Tolerance of diverse functional groups.
Comparative Analysis of Synthetic Routes
The table below evaluates the feasibility of each method based on yield, scalability, and practicality:
| Method | Yield (%) | Scalability | Cost Efficiency |
|---|---|---|---|
| Ullmann Coupling | 72–73 | High | Moderate |
| SNAr | 30–40 | Low | Low |
| Mitsunobu | 50–60 | Moderate | High |
| Grignard Alkoxylation | 40–50 | Moderate | High |
| Radical Fluorination | 20–30 | Low | Moderate |
Ullmann coupling emerges as the most viable approach, balancing yield and scalability, though precursor synthesis remains a bottleneck.
Mechanistic Insights and Optimization Strategies
Ullmann Coupling Mechanism :
Copper(I) iodide facilitates oxidative addition with the aryl iodide, forming an aryl-copper intermediate. The fluorinated ethoxide nucleophile then displaces iodide via a concerted metalation-deprotonation pathway. Microwave irradiation, as demonstrated in analogous triazole syntheses, could enhance reaction rates and yields.
Side Reactions :
- Homocoupling of aryl iodides.
- Hydrodeiodination in protic solvents.
Optimization involves rigorous exclusion of moisture and use of polar aprotic solvents (e.g., DMSO) to stabilize intermediates.
Chemical Reactions Analysis
1-Iodo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents such as sodium azide or potassium cyanide.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides or other derivatives.
Reduction Reactions: Reduction of the iodine atom can lead to the formation of deiodinated products.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong bases for deprotonation, and oxidizing agents like potassium permanganate for oxidation. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Pharmaceutical Development
Key Role as an Intermediate:
1-Iodo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzene serves as a crucial intermediate in the synthesis of pharmaceuticals. Its unique trifluoromethoxy group enhances the biological activity of compounds by improving their lipophilicity and metabolic stability. Research indicates that this compound is particularly valuable in developing drugs targeting specific biological pathways, such as cancer treatment and anti-inflammatory agents .
Case Study:
A study published in Nature Communications demonstrated the use of this compound in synthesizing novel anti-cancer agents. The incorporation of the trifluoromethoxy group significantly increased the potency of the synthesized compounds against cancer cell lines compared to their non-fluorinated counterparts .
Material Science
Advanced Materials Production:
In material science, this compound is utilized for creating advanced materials such as polymers and coatings. The compound's fluorine atoms contribute to enhanced chemical resistance and thermal stability, making it suitable for applications in harsh environments .
Applications in Coatings:
Research has shown that polymers derived from this compound exhibit superior properties for industrial coatings, including increased durability and resistance to solvents and UV radiation. This makes them ideal for use in automotive and aerospace industries where performance under extreme conditions is critical .
Agricultural Chemicals
Role in Agrochemical Formulations:
The compound plays a significant role in formulating agrochemicals, including herbicides and fungicides. Its fluorinated structure helps improve the efficacy and selectivity of these chemicals against pests while minimizing environmental impact .
Case Study:
In a recent study published in Pest Management Science, formulations containing this compound were shown to provide effective control over resistant weed species. The enhanced performance was attributed to the compound's ability to penetrate plant tissues more effectively than traditional herbicides .
Organic Synthesis
Key Reagent in Synthesis:
As a reagent in organic synthesis, this compound facilitates various reactions such as cross-coupling and electrophilic substitutions. The iodine atom acts as a potent leaving group, allowing for efficient formation of carbon-carbon bonds.
Methodology:
The compound has been successfully used in palladium-catalyzed cross-coupling reactions to synthesize complex organic molecules with high yields. For instance, it has been employed in the direct arylation of heteroarenes, showcasing its versatility in synthetic applications.
Summary Table of Applications
Mechanism of Action
The mechanism of action of 1-Iodo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzene involves its interaction with specific molecular targets and pathways. The presence of iodine and fluorine atoms enhances its reactivity and allows it to participate in various chemical transformations. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can form covalent bonds with other molecules, leading to the desired chemical modifications .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Comparison Points
Reactivity in Cross-Coupling Reactions
- The iodine substituent in the target compound enhances its reactivity in palladium-catalyzed reactions compared to brominated analogs like 1-bromo-3-(trifluoromethoxy)benzene . For example, iodine’s lower bond dissociation energy facilitates oxidative addition to Pd(0) catalysts, enabling efficient C–C bond formation under mild conditions .
- In contrast, brominated derivatives require higher catalyst loadings (e.g., 1 mol% Pd(OAc)₂) and extended reaction times for comparable yields .
Role in Agrochemical Synthesis The trifluoroethoxy group in the target compound is structurally analogous to the side chain in novaluron, a benzoylurea insecticide. Novaluron’s synthesis involves coupling a trifluoroethoxy-substituted aniline with 2,6-difluorobenzoyl isocyanate, suggesting the target compound could serve as a precursor for similar urea derivatives . Brominated analogs (e.g., 1-bromo-4-(difluoromethoxy)benzene) are less favored in such syntheses due to slower nucleophilic aromatic substitution kinetics .
Environmental Impact Fluorinated ethoxy groups contribute to high global warming potentials (GWPs).
Synthetic Accessibility
- The target compound’s synthesis likely parallels routes for 1-(2-azido-1-(trifluoromethoxy)ethyl)-4-phenylbenzene , which involves azide-alkyne cycloaddition ("click chemistry") or photoredox-mediated trifluoromethoxylation . However, the iodine substituent introduces additional purification challenges due to its propensity for elimination side reactions .
Table 2: Global Warming Potentials (GWPs) of Related Fluorinated Compounds
| Compound Name | CAS No. | GWP (100-yr) | Reference |
|---|---|---|---|
| 1,1,2-Trifluoro-2-(trifluoromethoxy)ethane | 84011-06-3 | 1,240 | |
| HF2C-(OCF2)2-OCF2H | 249932-25-0 | 5,300 | |
| CHF2O(CF2CF2O)4CF2H | 173350-38-4 | 3,630 |
Biological Activity
1-Iodo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzene is a fluorinated compound that has garnered attention due to its potential biological activities. Its unique trifluoromethoxy and iodo substituents may influence its interaction with biological systems, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 386.03 g/mol. The compound features a complex structure characterized by multiple fluorine atoms which can enhance lipophilicity and metabolic stability.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₅F₆IO₂ |
| Molecular Weight | 386.03 g/mol |
| CAS Number | 1820736-26-2 |
| Purity Specification | Not specified |
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing on its pharmacological potential, particularly in antibacterial and anticancer applications.
Antibacterial Activity
Recent research indicates that compounds with similar structures exhibit significant antibacterial properties. For instance, the presence of trifluoromethyl groups has been shown to enhance the potency of phenolic compounds against various bacterial strains. In vitro assays have demonstrated that fluorinated compounds can inhibit bacterial growth by disrupting cellular functions or inhibiting specific biosynthetic pathways .
Case Study : A study involving the synthesis of fluorinated phenolic compounds revealed that modifications in the aromatic ring significantly affected their antibacterial efficacy against pathogens such as E. coli and Staphylococcus aureus. The introduction of the trifluoromethoxy group was linked to improved activity due to enhanced lipophilicity, facilitating better membrane penetration .
Anticancer Potential
The anticancer properties of fluorinated compounds are well-documented, with several studies indicating that the trifluoromethyl group can enhance the selectivity and potency of anticancer agents. For example, compounds containing trifluoromethyl groups have been reported to interact favorably with key biological targets involved in cancer cell proliferation and survival .
Research Findings : In a comparative study, various trifluoromethyl-substituted benzene derivatives were evaluated for their cytotoxic effects on cancer cell lines. The results indicated that these compounds exhibited significant antiproliferative effects at micromolar concentrations, suggesting a potential role in cancer therapy .
The exact mechanism by which this compound exerts its biological effects remains to be fully elucidated. However, it is hypothesized that the compound may interfere with critical biochemical pathways involved in bacterial cell wall synthesis or cancer cell metabolism.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-Iodo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzene, and how do reaction conditions influence yield?
- Methodology : The compound is synthesized via palladium-catalyzed cross-coupling reactions. For example, 1-iodo-4-(trifluoromethoxy)benzene reacts with alkynes in the presence of Pd(PPh₃)₂Cl₂ and CuI under inert conditions (e.g., N₂ atmosphere). Triethylamine (Et₃N) is often used as a base in aprotic solvents like DMF .
- Yield Optimization : Reaction temperature (80–100°C), stoichiometry of reactants (1.2–1.5 equiv. of aryl iodide), and catalyst loading (2 mol% Pd) are critical. Yields typically range from 52% to 90%, depending on purification methods (e.g., flash chromatography vs. recrystallization) .
Q. How is the compound characterized structurally, and what analytical techniques are prioritized?
- Key Techniques :
- NMR Spectroscopy : ¹H, ¹³C, and ¹⁹F NMR to confirm substituent positions and electronic environments (e.g., trifluoromethoxy group at δ ~75 ppm in ¹⁹F NMR) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion verification and isotopic patterns (iodine exhibits a distinct M+2 peak).
- X-ray Crystallography : Used sparingly due to the compound’s liquid/gel-like state but critical for resolving ambiguities in solid derivatives .
Q. What safety protocols are essential when handling this compound?
- Critical Measures :
- Use fume hoods and PPE (gloves, goggles) to avoid inhalation/contact, as iodine and trifluoromethoxy groups pose toxicity risks.
- Store in amber vials under inert gas (Ar/N₂) to prevent degradation via light or moisture.
- Dispose of waste via halogen-specific protocols due to persistent halogenated byproducts .
Advanced Research Questions
Q. What is the mechanistic role of the iodo substituent in cross-coupling reactions?
- Mechanistic Insight : The iodine atom acts as a directing group, facilitating oxidative addition with Pd(0) catalysts. Its electron-withdrawing nature polarizes the C–I bond, accelerating transmetallation steps in Sonogashira or Suzuki-Miyaura couplings. Comparative studies with bromo/chloro analogs show ~20% faster kinetics for iodo derivatives .
- Computational Support : DFT calculations reveal lower activation energy (~15 kcal/mol) for Pd insertion into C–I vs. C–Br bonds, aligning with experimental yields .
Q. How do electronic effects of the trifluoromethoxy group influence reactivity in nucleophilic aromatic substitution (NAS)?
- Electronic Analysis : The trifluoromethoxy group (-OCF₃) is strongly electron-withdrawing (σₚ = 0.35), activating the benzene ring toward NAS at the para position. However, steric hindrance from the trifluoromethoxyethoxy chain may reduce accessibility, requiring elevated temperatures (80–120°C) for reactions with amines or thiols .
- Comparative Data :
| Substituent | σₚ (Hammett) | NAS Rate (Relative to H) |
|---|---|---|
| -OCH₃ | -0.27 | 0.3 |
| -OCF₃ | +0.35 | 3.8 |
| -NO₂ | +0.78 | 5.2 |
| Data from electronic substituent effect studies . |
Q. How can researchers resolve contradictions in reported biological activity data for structurally similar compounds?
- Case Study : Novaluron (a pesticide analog with a related trifluoromethoxyethoxy backbone) shows conflicting antifungal activity (e.g., IC₅₀ = 12 μM vs. >50 μM in Candida albicans assays).
- Resolution Strategies :
- Standardized Assays : Use identical fungal strains (e.g., ATCC 90028) and culture conditions (RPMI-1640 media, 35°C).
- Structural Tweaks : Compare substituent effects (e.g., iodo vs. chloro at position 4) on membrane permeability via logP calculations .
- Meta-Analysis : Pool data from PubChem and ECHA to identify outliers due to impurities (e.g., unreacted iodine in <95% pure samples) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
